molecular formula C7H4ClNO3 B167295 2-Chloro-5-nitrobenzaldehyde CAS No. 6361-21-3

2-Chloro-5-nitrobenzaldehyde

Cat. No.: B167295
CAS No.: 6361-21-3
M. Wt: 185.56 g/mol
InChI Key: VFVHWCKUHAEDMY-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrobenzaldehyde is an organic compound with the molecular formula ClC6H3(NO2)CHO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a nitro group at the fifth position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Biochemical Analysis

Biochemical Properties

2-Chloro-5-nitrobenzaldehyde plays a significant role in various biochemical reactions. It undergoes condensation reactions with compounds such as 2-methyl-1-propenylbenzimidazole to yield products like (E,Z)-2-(2-chloro-5-nitrostyryl)-1-(1-propenyl)benzimidazole . Additionally, it reacts with 5-aminopyrazoles to form symmetrical bis pyrazolo[3,4-]pyridines . These reactions highlight its versatility in forming complex organic structures. The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of new chemical bonds and structures.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain enzymes and proteins, leading to changes in cellular behavior and function . These interactions can result in alterations in cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can form covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity . This inhibition can disrupt normal cellular processes, leading to various biochemical effects. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular function, including potential changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical effects without causing significant harm . At higher doses, this compound can induce toxic or adverse effects, including damage to tissues and organs. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic pathways can influence the compound’s overall biochemical activity and its effects on cellular processes. The compound’s metabolism can also affect metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are crucial for understanding its overall biochemical effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-5-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 2-chlorobenzaldehyde. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials such as 2-chlorotoluene. The process includes chlorination, followed by oxidation and nitration steps. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Condensation Reactions: Typically involve the use of bases or acids as catalysts.

    Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or other metal hydrides.

Major Products:

Scientific Research Applications

2-Chloro-5-nitrobenzaldehyde is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: It is used in the development of potential drug candidates and bioactive compounds.

    Material Science: It is employed in the synthesis of materials with specific properties for industrial applications.

    Chemical Biology: It is used in the study of biochemical pathways and molecular interactions

Comparison with Similar Compounds

  • 2-Chloro-4-nitrobenzaldehyde
  • 4-Chloro-3-nitrobenzaldehyde
  • 2-Hydroxy-5-nitrobenzaldehyde
  • 4-Hydroxy-3-nitrobenzaldehyde

Comparison: 2-Chloro-5-nitrobenzaldehyde is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. For example, the presence of the chlorine atom at the second position and the nitro group at the fifth position makes it more reactive in certain condensation and substitution reactions compared to its isomers .

Properties

IUPAC Name

2-chloro-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVHWCKUHAEDMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022240
Record name 2-Chloro-5-nitrobenzaldehyde
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Molecular Weight

185.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6361-21-3
Record name 2-Chloro-5-nitrobenzaldehyde
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Record name 2-Chloro-5-nitrobenzaldehyde
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Record name 2-Chloro-5-nitrobenzaldehyde
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Record name Benzaldehyde, 2-chloro-5-nitro-
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Record name 2-Chloro-5-nitrobenzaldehyde
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Record name 2-chloro-5-nitrobenzaldehyde
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Record name 2-CHLORO-5-NITROBENZALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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